2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-indol-1-yl)-N-{2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl}acetamide is a useful research compound. Its molecular formula is C20H18N4O2 and its molecular weight is 346.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-inflammatory and Antimicrobial Applications
The molecule has been explored for various scientific applications, particularly focusing on its anti-inflammatory and antimicrobial properties. Studies have demonstrated the potential of indole acetamide derivatives in inhibiting cyclooxygenase domains COX-1 and COX-2, showcasing anti-inflammatory activity through in silico modeling and confirmed by spectroscopic analyses and density functional theory calculations (Al-Ostoot et al., 2020). Similarly, the anticonvulsant properties of indoline derivatives, highlighting the structural requirement for pharmacophore interactions and potential anticonvulsant activities, are another area of significant research interest (Nath et al., 2021).
Antioxidant Properties
The synthesis and evaluation of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives have revealed considerable antioxidant activity. These compounds were synthesized through a condensation reaction and evaluated using ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) methods, with some showing remarkable activity at low concentrations (Gopi & Dhanaraju, 2020).
Antimicrobial and Hemolytic Activity
Compounds synthesized from 1,3,4-oxadiazole classes have shown significant antimicrobial and variable hemolytic activity. The structural design of these compounds involves various aryl/aralkyl organic acids converted into esters, hydrazides, and oxadiazol-2-thiols, which were then evaluated for their microbial inhibition capabilities, showcasing the potential for developing new antimicrobial agents with low toxicity (Gul et al., 2017).
Antidiabetic Agents
The sequential conversion of indolyl butanoic acid into various derivatives, including ethyl indolyl butanoate and indolyl butanohydrazide, followed by their evaluation for antidiabetic potential through inhibition of the α-glucosidase enzyme, has highlighted the potential of N-substituted derivatives as potent antidiabetic agents. This research points toward the use of these compounds as leads for further development of antidiabetic medications (Nazir et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with tubulin and inhibits its polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular processes . The compound’s mode of action is similar to that of colchicine, a well-known inhibitor of tubulin polymerization .
Biochemical Pathways
By inhibiting tubulin polymerization, the compound affects the mitotic spindle assembly, a structure necessary for cell division . This disruption leads to cell cycle arrest at the G2/M phase, preventing the cell from dividing . The downstream effects include apoptosis or programmed cell death .
Result of Action
The compound’s action results in the induction of cell apoptosis in a dose-dependent manner . It also causes cell cycle arrest at the G2/M phase . These effects lead to a decrease in the proliferation of cancer cells, as demonstrated in in vitro studies on HeLa, MCF-7, and HT-29 cancer cell lines .
Properties
IUPAC Name |
2-indol-1-yl-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-14-21-20(26-23-14)12-16-7-2-4-8-17(16)22-19(25)13-24-11-10-15-6-3-5-9-18(15)24/h2-11H,12-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUAGPSSZDMWTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.